molecular formula C22H26N2O4 B2892117 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide CAS No. 954684-62-9

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide

Cat. No.: B2892117
CAS No.: 954684-62-9
M. Wt: 382.46
InChI Key: TXIFUFZXLIDLAJ-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
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Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C22H26N2O4\text{C}_{22}\text{H}_{26}\text{N}_{2}\text{O}_{4}

Key Properties

PropertyValue
Molecular FormulaC22H26N2O4
Molecular Weight370.46 g/mol
IUPAC NameThis compound
CAS Number946372-12-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's quinoline core and dimethoxybenzamide moiety allow it to bind to specific enzymes and receptors involved in critical biochemical pathways.

Research indicates that this compound may exhibit antitumor , anti-inflammatory , and antioxidant activities. The modulation of these pathways can influence cellular processes such as apoptosis and proliferation.

Antitumor Activity

Recent studies have demonstrated the potential of this compound in combating various cancer types. In vitro assays have shown that this compound can inhibit the growth of cancer cell lines through mechanisms such as:

  • Induction of apoptosis in tumor cells.
  • Inhibition of angiogenesis.

For example, a study reported that the compound effectively reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory conditions .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays (e.g., DPPH radical scavenging). Results indicated that it possesses significant free radical scavenging abilities, which can contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antitumor Effects : A study published in Journal of Medicinal Chemistry highlighted its efficacy against multiple cancer cell lines including lung and breast cancers. The compound exhibited IC50 values in the low micromolar range.
  • In Vivo Studies : Animal studies demonstrated that treatment with this compound led to reduced tumor growth in xenograft models. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of immune responses .
  • Safety Profile : Toxicological assessments revealed that the compound was well tolerated at therapeutic doses without significant adverse effects on liver or kidney function.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-5-12-24-18-9-8-17(13-15(18)7-11-21(24)25)23-22(26)16-6-10-19(27-2)20(14-16)28-3/h6,8-10,13-14H,4-5,7,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIFUFZXLIDLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.